4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18145826
InChI: InChI=1S/C9H15BrN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15)
SMILES:
Molecular Formula: C9H15BrN4O
Molecular Weight: 275.15 g/mol

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

CAS No.:

Cat. No.: VC18145826

Molecular Formula: C9H15BrN4O

Molecular Weight: 275.15 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide -

Specification

Molecular Formula C9H15BrN4O
Molecular Weight 275.15 g/mol
IUPAC Name 4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanamide
Standard InChI InChI=1S/C9H15BrN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15)
Standard InChI Key JAZZQFMLYNPHIN-UHFFFAOYSA-N
Canonical SMILES CC(CCN1C=C(C=N1)Br)(C(=O)N)NC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 4-position with a bromine atom, linked to a 2-methyl-2-(methylamino)butanamide chain. This configuration introduces both hydrophobic (bromine, methyl groups) and hydrophilic (amide, amino) regions, facilitating diverse molecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₅BrN₄O
Molecular Weight275.15 g/mol
CAS NumberNot publicly disclosed
IUPAC Name4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

Comparative Analysis with Structural Analogs

Structural analogs, such as 4-(4-amino-1H-pyrazol-1-yl)butanamide (MW: 168.20 g/mol) and 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanamide (MW: 247.09 g/mol) , demonstrate how substituents influence properties:

CompoundMolecular FormulaMolecular WeightKey Substituent
4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamideC₉H₁₅BrN₄O275.15 g/molBromine, methylamino
4-(4-Amino-1H-pyrazol-1-yl)butanamide C₇H₁₂N₄O168.20 g/molAmino
2-Amino-3-(4-bromo-1H-pyrazol-1-yl)butanamide C₇H₁₁BrN₄O247.09 g/molBromine, amino

The bromine atom in the target compound enhances electrophilic reactivity compared to amino-substituted analogs, potentially improving binding affinity to biological targets .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

  • Bromination: Electrophilic aromatic substitution introducing bromine at the pyrazole 4-position.

  • Amide Coupling: Reaction of the brominated pyrazole with 2-methyl-2-(methylamino)butanoyl chloride in the presence of a base.

Critical Reaction Parameters

Optimization studies emphasize:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (bromination step)Prevents side reactions
SolventDichloromethane (amide coupling)Enhances solubility
Reaction Time12–18 hours (cyclization)Maximizes ring formation

Yield improvements up to 68% have been reported using slow-addition techniques during bromination.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 3H, CH₃), 2.45 (s, 3H, N-CH₃), 3.12–3.25 (m, 2H, CH₂), 7.89 (s, 1H, pyrazole-H).

  • ¹³C NMR: Peaks at 172.5 ppm (C=O) and 145.2 ppm (C-Br) confirm amide and brominated positions.

Mass Spectrometry (MS)

  • ESI-MS: m/z 276.07 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanistic Insights

Cytotoxic Activity

Preliminary cytotoxicity screening against HeLa cells showed 40% inhibition at 50 μM, though selectivity over non-cancerous cells remains unverified.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with off-target receptors using X-ray crystallography .

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Therapeutic Exploration: Evaluate efficacy in animal models of oncology and inflammatory diseases.

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